molecular formula C21H26N2O2 B2546742 3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide CAS No. 954246-94-7

3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide

Cat. No.: B2546742
CAS No.: 954246-94-7
M. Wt: 338.451
InChI Key: MRQZPSIWHOUZIK-UHFFFAOYSA-N
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Description

3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a complex organic compound that features a benzamide core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced amine derivatives.

    Substitution: Nitrated or halogenated benzamide derivatives.

Scientific Research Applications

3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets. It is believed to modulate certain cellular pathways by binding to receptors or enzymes, thereby altering their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is unique due to its specific combination of a benzamide core with a morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-17-7-5-10-19(15-17)21(24)22-11-6-12-23-13-14-25-20(16-23)18-8-3-2-4-9-18/h2-5,7-10,15,20H,6,11-14,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQZPSIWHOUZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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